molecular formula C17H13N3OS2 B2365458 N-(4-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 868677-89-8

N-(4-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Cat. No. B2365458
CAS RN: 868677-89-8
M. Wt: 339.43
InChI Key: UJDROFACKXBUSV-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide, also known as EBIO, is a chemical compound that has been extensively studied for its potential applications in scientific research. EBIO has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Scientific Research Applications

  • Diuretic Activity : A study by Yar and Ansari (2009) synthesized a series of compounds including N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide, which showed promising diuretic activity in vivo (Yar & Ansari, 2009).

  • Antitubercular Activity : Sarkar (2017) reported the synthesis of N-(6,7-Substituted 1,3benzothiazol-2-yl) hydrazine carboxamide derivatives and their evaluation for antitubercular activity (Sarkar, 2017).

  • Antimicrobial Agents : A study by Incerti et al. (2017) synthesized a series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides which demonstrated potent antimicrobial activity against various bacterial and fungal species (Incerti et al., 2017).

  • Antibacterial, Antifungal, and Anticancer Evaluation : Senthilkumar, Umarani, and Satheesh (2021) synthesized N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide and evaluated its antibacterial, antifungal, and anticancer activities (Senthilkumar, Umarani & Satheesh, 2021).

  • Antitumor Activity : Ostapiuk, Frolov, and Matiychuk (2017) synthesized a series of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides, some of which showed significant antitumor effects (Ostapiuk, Frolov & Matiychuk, 2017).

  • Antibacterial and Antifeedant Activities : Chaudhary et al. (2011) synthesized N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines and evaluated their antibacterial and entomological activities (Chaudhary et al., 2011).

  • Chemical Synthesis and Reactivity Studies : Various studies by Aleksandrov, El’chaninov, and others (2017, 2021) have explored the synthesis and reactivity of N-substituted benzothiazoles, contributing to our understanding of their chemical properties and potential applications (Aleksandrov et al., 2017), (Aleksandrov et al., 2021).

  • Antimicrobial and Anticonvulsant Activities : Studies by Rana et al. (2008), Siddiqui et al. (2012), and others have synthesized benzothiazole derivatives and evaluated them for various biological activities, including antimicrobial and anticonvulsant effects (Rana et al., 2008), (Siddiqui et al., 2012).

  • Corrosion Inhibition Studies : Hu et al. (2016) studied benzothiazole derivatives for their corrosion inhibiting effect against steel in a 1 M HCl solution, demonstrating their potential in corrosion prevention (Hu et al., 2016).

  • Synthesis and Characterization : Various other studies have focused on the synthesis and characterization of benzothiazole derivatives, contributing to our understanding of their chemical structure and potential applications in different fields.

properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS2/c1-2-10-4-3-5-13-15(10)19-17(23-13)20-16(21)11-6-7-12-14(8-11)22-9-18-12/h3-9H,2H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDROFACKXBUSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

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